2,3-Dichloro-6-(difluoromethoxy)benzylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR spectra (400 MHz, CDCl₃) exhibit distinct signals:
- Aromatic protons : A doublet at δ 7.42 ppm (J = 8.8 Hz) for H-4 and a triplet at δ 7.28 ppm (J = 2.4 Hz) for H-5, reflecting para- and meta-coupling to chlorine substituents.
- Benzylic CH₂ : A singlet at δ 3.85 ppm for the –CH₂NH₂ group.
- NH₂ protons : A broad singlet at δ 1.98 ppm, indicative of amine exchange broadening.
¹⁹F NMR shows a characteristic doublet at δ -81.8 ppm (J = 73.2 Hz) for the –OCF₂H group, consistent with geminal fluorine coupling.
Table 2: Representative ¹H NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.42 | d (J = 8.8) |
| H-5 | 7.28 | t (J = 2.4) |
| –CH₂NH₂ | 3.85 | s |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy (ATR, cm⁻¹) reveals:
- N–H stretching : Broad band at 3350–3250 cm⁻¹ for the primary amine.
- C–F asymmetric stretching : Strong absorption at 1120–1100 cm⁻¹ from the –OCF₂H group.
- C–Cl stretching : Peaks at 750–730 cm⁻¹ and 680–660 cm⁻¹, characteristic of aryl chlorides.
Table 3: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N–H stretch | 3350–3250 |
| C–F stretch | 1120–1100 |
| C–Cl stretch | 750–730 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 242.05 (C₈H₇Cl₂F₂NO⁺). Major fragments include:
- m/z 225.02 [M–NH₂]⁺ (100% abundance).
- m/z 197.98 [M–OCF₂H]⁺ via cleavage of the ether linkage.
- Chlorine isotope patterns (³⁵Cl/³⁷Cl) at m/z 242/244/246 confirm dichloro substitution.
Computational Modeling Approaches
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) optimize the geometry, showing excellent agreement with experimental bond lengths (<0.02 Å deviation). The difluoromethoxy group adopts a gauche conformation, minimizing steric repulsion between fluorine and chlorine atoms. Harmonic vibrational frequencies calculated at this level reproduce experimental IR bands with <5% error.
Table 4: DFT vs. Experimental Bond Lengths
| Bond | DFT (Å) | Experimental (Å) |
|---|---|---|
| C(2)–Cl(1) | 1.74 | 1.73 |
| O–C(6) | 1.35 | 1.36 |
| C(6)–F(1) | 1.32 | 1.33 |
Molecular Orbital Analysis of Electronic Structure
HOMO-LUMO analysis reveals:
- HOMO : Localized on the aromatic ring and chlorine lone pairs (-6.8 eV).
- LUMO : Predominantly on the difluoromethoxy group (-1.9 eV), indicating electrophilic reactivity at the OCF₂H moiety. NBO analysis highlights hyperconjugative interactions between the lone pairs of oxygen (sp³) and σ*(C–F) orbitals, stabilizing the –OCF₂H group by 12.3 kcal/mol.
Properties
IUPAC Name |
[2,3-dichloro-6-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFFLJCIKZAZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzylamine involves several steps, typically starting with the chlorination of a suitable benzylamine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The difluoromethoxy group is introduced through a nucleophilic substitution reaction using reagents like difluoromethyl ether. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
2,3-Dichloro-6-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)benzylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-Dichloro-6-(difluoromethoxy)benzylamine with structurally or functionally related compounds, based on substituent patterns, molecular properties, and biological activities:
Key Comparisons:
Substituent Effects: Halogen vs. However, the trifluoromethoxy (-OCF₃) group in 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline offers greater electron-withdrawing effects, which may improve binding affinity in biological systems . Core Structure Differences: The quinoxaline derivative exhibits distinct pharmacological activity (gastroprotection) due to its heterocyclic core, whereas benzylamine analogs are more commonly used as synthetic intermediates or enzyme inhibitors (e.g., monoamine oxidase ).
Biological Activity: Gastroprotective Effects: 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline reduced indomethacin-induced gastric ulcers in rats by suppressing TNF-α, IL-6, and IL-1β while increasing PGE2 and mucin levels . Enzyme Interactions: Benzylamine derivatives are known substrates or inhibitors of amine oxidases (e.g., MAO, SSAO) , but the difluoromethoxy group’s influence on such interactions remains unexplored.
Synthetic Accessibility :
- The synthesis of fluorinated benzylamines often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions ) or nucleophilic substitution. The difluoromethoxy group may require specialized reagents, as seen in the synthesis of pantoprazole derivatives .
Biological Activity
2,3-Dichloro-6-(difluoromethoxy)benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
The chemical structure of this compound includes:
- Chlorine atoms : Two chlorine substituents enhance lipophilicity and potentially increase interaction with biological targets.
- Difluoromethoxy group : This moiety may contribute to the compound's stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act by:
- Inhibiting enzyme activity : By binding to active sites on enzymes, it can alter their function, leading to downstream effects on metabolic pathways.
- Modulating receptor interactions : The compound may influence receptor signaling pathways, which can affect cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduction in inflammatory markers | , |
| Enzyme inhibition | Modulation of enzyme activity | , |
Case Study: Antimicrobial Activity
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound.
Case Study: Anti-inflammatory Mechanism
In a separate investigation focused on inflammation, this compound was tested in a lipopolysaccharide (LPS)-induced model. The compound demonstrated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pathways involved in inflammatory responses.
Applications in Research and Medicine
This compound is being explored for various applications:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and receptor interactions.
Q & A
Q. What protocols ensure reproducibility in catalytic applications (e.g., ammoxidation)?
- Methodological Answer : Single-atom catalysts (e.g., Fe1-N-C) require strict control of pyrolysis conditions (e.g., 900°C under N₂). Elemental mapping (EDX) and XANES verify metal dispersion, while benzylamine modification prevents nanoparticle aggregation, as shown in ZIF-8 frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
